1,3-Dioxan-4-ylmethanamine hydrochloride
Overview
Description
1,3-Dioxan-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in scientific research due to its unique structure and properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxan-4-ylmethanamine hydrochloride involves the reaction of 1,3-dioxane with methanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives of this compound .
Scientific Research Applications
1,3-Dioxan-4-ylmethanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and polymerization studies.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but lacking the methanamine group.
Methanamine: A simple amine that can be used as a building block in the synthesis of 1,3-Dioxan-4-ylmethanamine hydrochloride.
Uniqueness
This compound is unique due to its combination of the dioxane ring and methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,3-dioxan-4-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-1-2-7-4-8-5;/h5H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRSTWFCTWTQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-55-7 | |
Record name | 1,3-Dioxane-4-methanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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